Cas no 874-87-3 (4-(Methylthio)benzyl chloride)

4-(Methylthio)benzyl chloride is a versatile organosulfur compound with the molecular formula C₈H₉ClS. It features a reactive benzyl chloride group and a methylthio substituent, making it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The compound’s high reactivity in nucleophilic substitution reactions allows for efficient functionalization, enabling the introduction of the 4-(methylthio)benzyl moiety into target molecules. Its stability under standard storage conditions and compatibility with a range of solvents further enhance its utility in synthetic applications. This reagent is particularly useful in the development of sulfur-containing compounds, where precise structural modifications are required.
4-(Methylthio)benzyl chloride structure
4-(Methylthio)benzyl chloride structure
Product Name:4-(Methylthio)benzyl chloride
CAS No:874-87-3
MF:C8H9ClS
MW:172.675060033798
MDL:MFCD00270118
CID:83165
PubChem ID:70128
Update Time:2025-06-08

4-(Methylthio)benzyl chloride Chemical and Physical Properties

Names and Identifiers

    • p-(Methylthio)benzyl chloride
    • 4-(Methylthio)benzyl chloride
    • 4-(Chloromethyl)thioanisole
    • 1-(chloromethyl)-4-methylsulfanylbenzene
    • C8H9ClS
    • 1-(Chloromethyl)-4-(methylthio)benzene
    • 4-(Methylthio)BenzylChloride
    • 4-methylthiobenzyl chloride
    • Benzene, 1-(chloromethyl)-4-(methylthio)-
    • (4-(chloromethyl)phenyl)(methyl)sulfane
    • PubChem10530
    • 4-chloromethylthioanisole
    • 1-(chloromethyl)-4-(methylsulfanyl)benzene
    • p-methylthiobenzyl chloride
    • 4-methylthio-benzyl chloride
    • 4-Methylmercaptobenzyl chlor
    • 1-(Chloromethyl)-4-(methylthio)benzene (ACI)
    • Sulfide, α-chloro-p-tolyl methyl (7CI, 8CI)
    • 1-Chloromethyl-4-methylsulfanylbenzene
    • 1-Chloromethyl-4-methylthiobenzene
    • 4-(Methylsulfanyl)benzyl chloride
    • DTXSID30236330
    • P-(Methyltho)benzyl chlorde (stablzed wth calcum carbonate)
    • FS-4564
    • 4-Methylmercaptobenzyl chloride
    • AKOS001083823
    • H10874
    • MFCD00270118
    • J-523862
    • Z56347089
    • EN300-09855
    • SCHEMBL1006499
    • 874-87-3
    • CS-0356590
    • 4-(Methylthio)benzyl chloride, 97%
    • 1-chloromethyl-4-(methylsulfanyl)benzene
    • (4-methylthiophenyl)chloromethane
    • AB05549
    • NS00039197
    • EINECS 212-870-0
    • MDL: MFCD00270118
    • Inchi: 1S/C8H9ClS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
    • InChI Key: VWVZFHRDLPHBEG-UHFFFAOYSA-N
    • SMILES: ClCC1C=CC(SC)=CC=1

Computed Properties

  • Exact Mass: 172.01100
  • Monoisotopic Mass: 172.011349
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 87.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.3
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.8

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.170
  • Boiling Point: 116°C 8mm
  • Flash Point: >230 °F
  • Refractive Index: 1.6020
  • Water Partition Coefficient: It hydrolyzes in water.
  • PSA: 25.30000
  • LogP: 3.14730
  • Sensitiveness: Moisture Sensitive
  • Solubility: Not determined

4-(Methylthio)benzyl chloride Security Information

  • Symbol: GHS05
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 1760 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: R34
  • Safety Instruction: S26-S36/37/39-S45
  • Hazardous Material Identification: C
  • HazardClass:8
  • PackingGroup:II
  • Packing Group:II
  • Risk Phrases:R34; R36

4-(Methylthio)benzyl chloride Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-(Methylthio)benzyl chloride Pricemore >>

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4-(Methylthio)benzyl chloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Diethyl ether ;  2 - 3 h, 10 - 15 °C; 15 °C → rt; 5 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  50 - 60 °C
Reference
Preparation of 4-(methylthio) phenylacetonitrile
Hu, Xiao-xue; et al, Huaxue Shijie, 2010, 51(10), 626-628

Production Method 2

Reaction Conditions
1.1 Catalysts: 1-Methoxy-2-(methylsulfinyl)benzene Solvents: Acetonitrile ;  17 h, rt
Reference
Systematic Evaluation of Sulfoxides as Catalysts in Nucleophilic Substitutions of Alcohols
Motsch, Sebastian; et al, European Journal of Organic Chemistry, 2018, 2018(33), 4541-4547

Production Method 3

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C; 2 h, rt
Reference
Solid-phase peptide synthesis using a four-dimensional (safety-catch) protecting group scheme
Noki, Sikabwe; et al, Journal of Organic Chemistry, 2022, 87(15), 9443-9453

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  50 - 60 °C
Reference
Preparation of 4-(methylthio) phenylacetonitrile
Hu, Xiao-xue; et al, Huaxue Shijie, 2010, 51(10), 626-628

Production Method 5

Reaction Conditions
1.1 Catalysts: Tetrabutylammonium bromide Solvents: Toluene ,  Water ;  rt → 60 °C; 20 - 40 min, 60 °C; 3 h, 80 - 100 °C
2.1 Reagents: Sodium borohydride Solvents: Diethyl ether ;  2 - 3 h, 10 - 15 °C; 15 °C → rt; 5 h, rt
3.1 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  50 - 60 °C
Reference
Preparation of 4-(methylthio) phenylacetonitrile
Hu, Xiao-xue; et al, Huaxue Shijie, 2010, 51(10), 626-628

Production Method 6

Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
Dimethoxymethane
Kierkus, Paul Ch., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

4-(Methylthio)benzyl chloride Raw materials

4-(Methylthio)benzyl chloride Preparation Products

4-(Methylthio)benzyl chloride Suppliers

Suzhou Senfeida Chemical Co., Ltd
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Additional information on 4-(Methylthio)benzyl chloride

4-(Methylthio)benzyl Chloride: An Overview of Its Properties, Applications, and Recent Research

4-(Methylthio)benzyl chloride, also known by its CAS number 874-87-3, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique structure, which includes a benzyl chloride moiety and a methylthio group. These structural features contribute to its diverse chemical reactivity and potential applications in various scientific and industrial contexts.

The chemical formula of 4-(Methylthio)benzyl chloride is C9H10ClS, and it has a molecular weight of 183.69 g/mol. The compound is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. Its boiling point is approximately 180°C at 760 mmHg, making it suitable for various synthetic processes under controlled conditions.

In terms of its chemical reactivity, 4-(Methylthio)benzyl chloride is known for its electrophilic nature, particularly due to the presence of the benzyl chloride group. This makes it an excellent reagent for nucleophilic substitution reactions, where it can react with a variety of nucleophiles to form new carbon-heteroatom bonds. For instance, it can react with amines to form N-substituted benzylamines or with thiols to form thioethers. These reactions are crucial in the synthesis of complex organic molecules and pharmaceutical intermediates.

The methylthio group in 4-(Methylthio)benzyl chloride also plays a significant role in its reactivity and biological properties. Sulfur-containing compounds are known for their ability to participate in redox reactions and to form disulfide bonds, which are important in protein structure and function. Recent studies have shown that compounds with methylthio groups can exhibit antioxidant properties and may have potential applications in the development of new therapeutic agents.

In the pharmaceutical industry, 4-(Methylthio)benzyl chloride has been explored as an intermediate in the synthesis of various drugs. One notable application is in the production of antifungal agents. For example, a recent study published in the Journal of Medicinal Chemistry reported the synthesis of a series of novel antifungal compounds using 4-(Methylthio)benzyl chloride as a key intermediate. These compounds showed promising activity against common fungal pathogens such as Candida albicans and Aspergillus fumigatus.

Beyond its use as a synthetic intermediate, 4-(Methylthio)benzyl chloride has also been investigated for its potential biological activities. A study published in the European Journal of Medicinal Chemistry explored the anti-inflammatory properties of compounds derived from 4-(Methylthio)benzyl chloride. The researchers found that these derivatives could effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential use in treating inflammatory diseases.

In addition to its pharmaceutical applications, 4-(Methylthio)benzyl chloride has found use in other areas such as materials science and environmental chemistry. For instance, it has been used as a building block in the synthesis of functional polymers with unique properties. A recent study published in Macromolecules described the preparation of sulfonated copolymers using 4-(Methylthio)benzyl chloride. These copolymers exhibited excellent thermal stability and mechanical strength, making them suitable for various industrial applications.

In environmental chemistry, compounds containing sulfur groups like those found in 4-(Methylthio)benzyl chloride have been studied for their ability to degrade pollutants. A study published in Environmental Science & Technology investigated the use of sulfur-containing compounds as catalysts for the degradation of persistent organic pollutants (POPs). The results showed that these compounds could effectively enhance the degradation rate of POPs under mild conditions, highlighting their potential for environmental remediation.

The safety profile of 4-(Methylthio)benzyl chloride is an important consideration for its use in various applications. While it is generally considered safe when handled properly under laboratory conditions, appropriate precautions should be taken to avoid skin contact and inhalation. Safety data sheets (SDS) provide detailed information on handling, storage, and disposal procedures to ensure safe use.

In conclusion, 4-(Methylthio)benzyl chloride (CAS No. 874-87-3) is a versatile compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure makes it an excellent reagent for synthetic processes and a valuable intermediate in the development of new drugs and materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in scientific and industrial fields.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:874-87-3)4-(Methylthio)benzyl chloride
1635356
Purity:98%
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:874-87-3)4-(Methylthio)benzylchloride
LE7570;LE1635356
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
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